

# Spectroscopic comparison of Diethyl 2-ethyl-2-phenylmalonate with its precursors

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## Compound of Interest

Compound Name: *Diethyl 2-ethyl-2-phenylmalonate*

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A comprehensive spectroscopic comparison of **Diethyl 2-ethyl-2-phenylmalonate** with its precursors, Diethyl phenylmalonate and Ethyl bromide, is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the changes in spectral characteristics as the precursors are converted into the final product, supported by experimental data and protocols.

## Spectroscopic Data Summary

The following table summarizes the key spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry) for **Diethyl 2-ethyl-2-phenylmalonate** and its precursors.

Spectroscopic Technique	Diethyl 2-ethyl-2-phenylmalonate	Diethyl phenylmalonate	Ethyl bromide
$^1\text{H}$ NMR (CDCl <sub>3</sub> , ppm)	$\delta$ 7.45-7.27 (m, 5H, Ar-H), 4.27-4.15 (m, 4H, 2x -OCH <sub>2</sub> CH <sub>3</sub> ), 2.35 (q, J=7.4 Hz, 2H, -CH <sub>2</sub> CH <sub>3</sub> ), 1.23 (t, J=7.1 Hz, 6H, 2x -OCH <sub>2</sub> CH <sub>3</sub> ), 0.88 (t, J=7.4 Hz, 3H, -CH <sub>2</sub> CH <sub>3</sub> )	$\delta$ 7.50-7.20 (m, 5H, Ar-H), 4.60 (s, 1H, -CH(Ph)-), 4.25 (q, J=7.1 Hz, 4H, 2x -OCH <sub>2</sub> CH <sub>3</sub> ), 1.25 (t, J=7.1 Hz, 6H, 2x -OCH <sub>2</sub> CH <sub>3</sub> )	$\delta$ 3.44 (q, J=7.3 Hz, 2H, -CH <sub>2</sub> Br), 1.68 (t, J=7.3 Hz, 3H, -CH <sub>3</sub> )
$^{13}\text{C}$ NMR (CDCl <sub>3</sub> , ppm)	$\delta$ 171.5 (C=O), 138.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 61.5 (-OCH <sub>2</sub> CH <sub>3</sub> ), 58.0 (C-Ph), 30.0 (-CH <sub>2</sub> CH <sub>3</sub> ), 14.0 (-OCH <sub>2</sub> CH <sub>3</sub> ), 8.0 (-CH <sub>2</sub> CH <sub>3</sub> )	$\delta$ 168.0 (C=O), 135.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 62.0 (-OCH <sub>2</sub> CH <sub>3</sub> ), 57.0 (-CH(Ph)-), 14.0 (-OCH <sub>2</sub> CH <sub>3</sub> )	$\delta$ 27.5 (-CH <sub>2</sub> Br), 18.9 (-CH <sub>3</sub> )
FT-IR (neat, cm <sup>-1</sup> )	$\nu$ 1730 (C=O stretch), 3060-3030 (Ar C-H stretch), 2980-2880 (Aliphatic C-H stretch)	$\nu$ 1735 (C=O stretch), 3060-3030 (Ar C-H stretch), 2980-2940 (Aliphatic C-H stretch)	$\nu$ 2975-2845 (C-H stretch), 1470-1370 (C-H bend), 780-580 (C-Br stretch)[1]
Mass Spec. (m/z)	264 (M <sup>+</sup> ), 219, 191, 163, 119, 91	236 (M <sup>+</sup> ), 191, 163, 118, 91	110/108 (M <sup>+</sup> , Br isotopes), 81/79 (Br <sup>+</sup> ), 29 (C <sub>2</sub> H <sub>5</sub> <sup>+</sup> ), 27

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a standard 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 300 MHz spectrometer. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

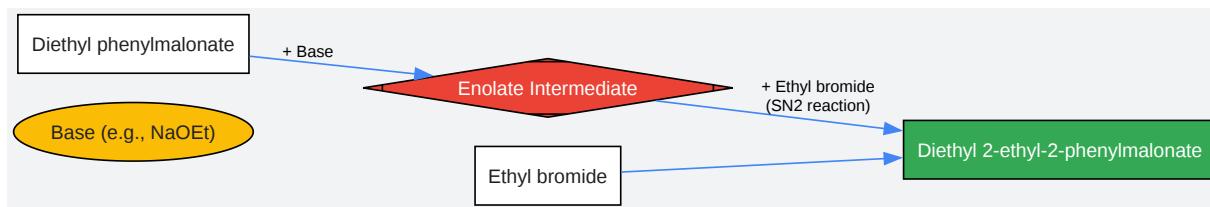
The FT-IR spectra were obtained using a neat liquid film of the sample between two potassium bromide (KBr) plates. The spectra were recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

## Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectra were recorded on a GC-MS instrument operating in electron ionization (EI) mode at 70 eV. The sample was dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and injected into the gas chromatograph. The components were separated on a capillary column before entering the mass spectrometer.

## Synthesis Pathway

The synthesis of **Diethyl 2-ethyl-2-phenylmalonate** from its precursors is a classic example of malonic ester synthesis. The reaction proceeds via the deprotonation of diethyl phenylmalonate to form a stable enolate, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromide in an  $\text{S}_{\text{N}}2$  reaction.

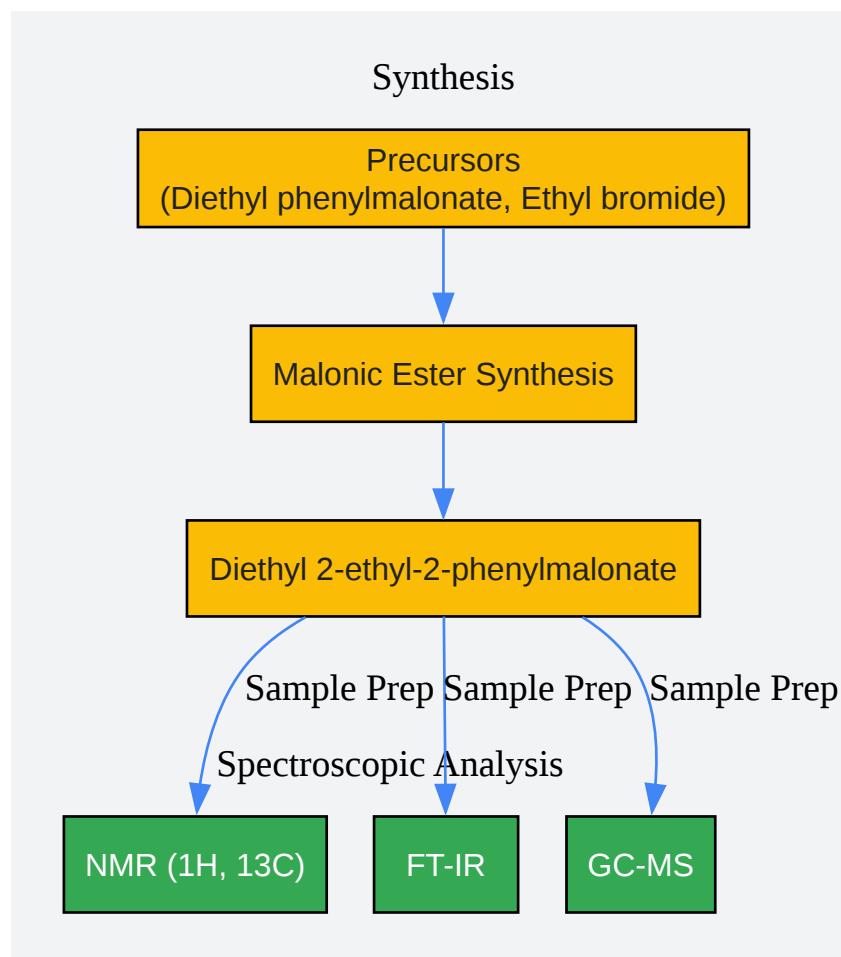


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Caption: Synthetic route to **Diethyl 2-ethyl-2-phenylmalonate**.

## Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the compounds.



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Caption: General experimental workflow for synthesis and analysis.

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## References

- 1. C<sub>2</sub>H<sub>5</sub>Br CH<sub>3</sub>CH<sub>2</sub>Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

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